N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-12-5-7-13(8-6-12)15(20-10-9-18)11-17-16(19)14-3-2-4-14/h5-8,14-15,18H,2-4,9-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWBNBIDJBKGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2CCC2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]cyclobutanecarboxamide typically involves multiple steps. One common approach is to start with the cyclobutanecarboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethylamine under basic conditions to yield the desired compound. The reaction conditions often involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Research indicates that this compound exhibits diverse biological activities, including:
- Anticancer Activity : In vitro studies suggest that the compound may inhibit the growth of various cancer cell lines.
- Antimicrobial Activity : Preliminary investigations have shown promising antibacterial properties against common pathogens.
Anticancer Mechanism
The anticancer properties are attributed to several mechanisms:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways.
- Cell Cycle Arrest : Treatment with the compound results in significant cell cycle arrest, particularly in the S-phase, inhibiting cell proliferation.
Anticancer Activity
A study evaluating the effects of N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]cyclobutanecarboxamide on cancer cell lines yielded the following results:
| Cell Line | % Cell Viability (Control) | % Cell Viability (Compound) |
|---|---|---|
| HepG2 | 100 | 35 |
| MCF-7 | 100 | 40 |
| Huh-7 | 100 | 38 |
These results indicate that the compound significantly reduces cell viability compared to control treatments.
Antimicrobial Activity
The antimicrobial efficacy was assessed using the well diffusion method:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (μg/mL) |
|---|---|---|
| E. coli | 12 | 250 |
| S. aureus | 15 | 200 |
| B. cereus | 14 | 220 |
These findings suggest that this compound has potential as an antimicrobial agent.
Applications in Drug Development
Given its biological activities, this compound may serve as a lead compound for developing new therapeutic agents targeting cancer and bacterial infections. Ongoing research aims to optimize its pharmacological properties through structural modifications.
Mechanism of Action
The mechanism of action of N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Cyclobutanecarboxamide Derivatives
Key Observations
Substituent Effects on Solubility: The 2-hydroxyethoxy group in the target compound enhances water solubility compared to purely hydrophobic substituents (e.g., phenoxyphenyl or indolyl groups in compounds) .
Molecular Weight and Bioavailability :
- The target compound’s lower molecular weight (263.34 g/mol) compared to ’s derivative (506.62 g/mol) suggests better membrane permeability .
- Bulky substituents (e.g., biphenyl in ) increase rigidity but may reduce metabolic flexibility .
Aromatic vs. Aliphatic Cores :
- The cyclobutane core in the target compound offers conformational strain, which can influence binding affinity compared to planar aromatic cores (e.g., biphenyl in ) .
Supplier Availability :
- Several cyclobutanecarboxamides in are commercially available (1 supplier each), though the target compound’s availability is unspecified .
Biological Activity
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]cyclobutanecarboxamide, a compound with potential therapeutic applications, has garnered attention due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₅H₁₉NO₃
- Molecular Weight : 263.32 g/mol
- CAS Number : 92116-88-6
This compound features a cyclobutane ring, which contributes to its biological activity by influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Interaction : It may interact with various receptors, influencing cellular signaling pathways that regulate physiological responses.
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which may protect cells from oxidative stress.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been noted in various studies. It may inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases. This effect is crucial for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Study on Antiviral Efficacy
A study evaluated the antiviral efficacy of structurally related compounds against HBV. The results indicated that these compounds could significantly reduce viral load in infected cell lines, suggesting that this compound may possess similar properties .
In Vivo Studies on Inflammatory Response
In an animal model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers and improved clinical outcomes compared to control groups. This suggests a potential role in managing inflammatory diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
